GSK299115A

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H16Cl2N4O2 |

|---|---|

Molecular Weight |

415.3 g/mol |

IUPAC Name |

4-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |

InChI |

InChI=1S/C20H16Cl2N4O2/c1-10-19(20(28)25-13-3-5-17-12(6-13)9-23-26-17)14(8-18(27)24-10)11-2-4-15(21)16(22)7-11/h2-7,9,14H,8H2,1H3,(H,23,26)(H,24,27)(H,25,28) |

InChI Key |

RHTXWIKPNGROHZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)NN=C4 |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)NN=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK299115A; GSK 299115A; GSK-299115A. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Inhibitory Profile of GSK299115A against G Protein-Coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK299115A has been identified as a potent inhibitor of G protein-coupled receptor kinases (GRKs) and Protein Kinase A (PKA). This technical guide provides a comprehensive overview of the inhibitory activity of GSK299115A, presenting key quantitative data, detailed experimental protocols for its characterization, and a visual representation of its role in cellular signaling pathways. The information herein is intended to support further research and drug development efforts centered on the modulation of GRK and PKA activity.

Quantitative Inhibitory Profile of GSK299115A

The inhibitory potency of GSK299115A against various GRK subfamilies and PKA has been quantitatively assessed, with the data summarized below. The logIC50 values are derived from experimental assays detailed in Section 2.

| Target Kinase | logIC50 (M) | IC50 (nM) |

| GRK1 | -6.9 | 125.9 |

| GRK2 | -6.6 | 251.2 |

| GRK5 | -5.5 | 3162.3 |

| PKA | Measurable Inhibition* | - |

*The primary reference notes measurable inhibition of PKA by GSK299115A, but does not provide a specific IC50 value.[1][2]

Experimental Protocols

The following methodologies describe the key experiments performed to characterize the inhibitory action of GSK299115A on GRK and PKA.

GRK Inhibition Assay

This assay quantifies the ability of GSK299115A to inhibit the phosphorylation of rhodopsin by GRKs.

Materials:

-

Purified GRK1, GRK2, or GRK5 enzyme

-

Urea-stripped native rod outer segment membranes containing rhodopsin

-

GSK299115A (or other test compounds)

-

[γ-³²P]ATP

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

-

Quenching Solution: 10% trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the respective GRK enzyme and rhodopsin-containing membranes in the assay buffer.

-

Add varying concentrations of GSK299115A to the reaction mixture and incubate for a predetermined period at room temperature to allow for inhibitor binding.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a specified time at 30°C under light conditions to activate rhodopsin.

-

Terminate the reaction by adding cold 10% TCA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated, phosphorylated rhodopsin.

-

Wash the filters extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of GSK299115A relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

PKA Inhibition Assay

This assay measures the inhibition of PKA-mediated phosphorylation of a synthetic peptide substrate.

Materials:

-

Purified catalytic subunit of PKA

-

Fluorescently labeled synthetic peptide substrate (e.g., a derivative of Kemptide)

-

GSK299115A (or other test compounds)

-

ATP

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Microplate reader capable of detecting fluorescence polarization or similar detection method

Procedure:

-

In a microplate, add the PKA enzyme and the fluorescently labeled peptide substrate in the assay buffer.

-

Add serial dilutions of GSK299115A to the wells.

-

Pre-incubate the mixture to allow for inhibitor-enzyme interaction.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a defined period.

-

Stop the reaction (e.g., by adding a chelating agent like EDTA).

-

Measure the fluorescence polarization or other relevant output. Phosphorylation of the peptide leads to a change in its properties that can be detected.

-

Calculate the percent inhibition at each GSK299115A concentration compared to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response model.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the cellular signaling context of GRK and PKA inhibition by GSK299115A and the general workflow for assessing its inhibitory activity.

Caption: GRK and PKA Inhibition by GSK299115A in GPCR Signaling.

Caption: General Experimental Workflow for Kinase Inhibition Assay.

References

GSK299115A: A Technical Guide for Researchers

An in-depth examination of the chemical structure, properties, and biological activities of the multi-kinase inhibitor GSK299115A.

This technical guide provides a comprehensive overview of GSK299115A, a potent inhibitor of G Protein-coupled Receptor Kinases (GRKs), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this compound.

Chemical Structure and Properties

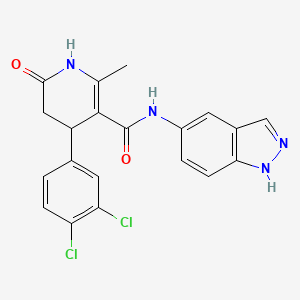

GSK299115A is a small molecule inhibitor with the molecular formula C20H16Cl2N4O2 and a molecular weight of 415.27 g/mol .[1] Its chemical structure is presented below.

Chemical Structure of GSK299115A

Caption: 2D chemical structure of GSK299115A.

A summary of the key chemical and physical properties of GSK299115A is provided in the table below.

| Property | Value |

| Molecular Formula | C20H16Cl2N4O2 |

| Molecular Weight | 415.27 g/mol |

| CAS Number | 864082-35-9 |

| Appearance | Solid |

| Solubility | DMSO: 50 mg/mL (120.4 mM) |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Mechanism of Action and Signaling Pathways

GSK299115A is a multi-target kinase inhibitor, primarily targeting GRKs, PKA, and ROCK1. Its inhibitory activity against these kinases disrupts key signaling pathways involved in a variety of cellular processes.

Inhibition of G Protein-coupled Receptor Kinases (GRKs)

GRKs play a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRKs are recruited to the receptor and phosphorylate its intracellular domains. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinder further G protein activation and initiate receptor internalization, thereby dampening the signaling cascade. By inhibiting GRKs, GSK299115A can prevent this desensitization process, leading to prolonged and enhanced signaling through GPCRs.

Caption: Inhibition of the GRK signaling pathway by GSK299115A.

Inhibition of Protein Kinase A (PKA)

PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway. The activation of many GPCRs leads to the production of cAMP, which in turn activates PKA. Activated PKA phosphorylates a wide array of substrate proteins, thereby regulating diverse cellular functions, including metabolism, gene transcription, and cell growth. Inhibition of PKA by GSK299115A can modulate these downstream effects.

Caption: Inhibition of the PKA signaling pathway by GSK299115A.

Inhibition of Rho-associated Kinase 1 (ROCK1)

ROCK1 is a serine/threonine kinase that plays a central role in regulating the actin cytoskeleton. It is a key effector of the small GTPase RhoA. The RhoA/ROCK1 pathway is involved in processes such as cell adhesion, migration, contraction, and proliferation. GSK299115A has been shown to be a selective inhibitor of ROCK1 with an IC50 value of 8 nM.[1] This inhibition can impact cellular functions that are dependent on the actin cytoskeleton.

References

role of GRKs in GPCR signaling

An In-depth Technical Guide on the Core Role of G Protein-Coupled Receptor Kinases (GRKs) in GPCR Signaling

Executive Summary

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors, playing a pivotal role in cellular signaling and serving as the target for approximately one-third of all clinically used drugs.[1] The termination of GPCR signaling is as crucial as its initiation, preventing overstimulation and maintaining cellular homeostasis. G protein-coupled receptor kinases (GRKs) are the primary regulators of this process. This technical guide provides a comprehensive overview of the , detailing their structure, mechanism of action, and physiological relevance. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical kinase family.

Introduction to GRKs

GRKs are a family of seven mammalian serine/threonine protein kinases that specifically recognize and phosphorylate agonist-activated GPCRs.[2][3] This phosphorylation event is the canonical first step in a process called homologous desensitization, which rapidly attenuates the receptor's ability to signal through its cognate G protein.[2][4] Following phosphorylation, arrestin proteins are recruited to the receptor, sterically hindering G protein coupling and targeting the receptor for internalization.[3][5] This GRK/arrestin system acts as a sophisticated signaling switch, not only turning off G protein signaling but also initiating G protein-independent signaling pathways.[3]

The GRK Family: Structure and Subfamilies

The seven mammalian GRKs are categorized into three subfamilies based on sequence homology and structural organization.[2][6] All GRKs share a central catalytic kinase domain embedded within a Regulator of G protein Signaling (RGS) homology domain and possess distinct N- and C-terminal regions that dictate their regulation and subcellular localization.[4][7]

| Subfamily | Members | Primary Location | Key Characteristics & Recruitment Mechanism |

| GRK1 (Rhodopsin Kinase) | GRK1, GRK7 | Retina (Rods and Cones) | Recruited to membranes via C-terminal farnesylation (GRK1) or geranylgeranylation (GRK7).[2][7] |

| GRK2 (β-adrenergic receptor kinase) | GRK2, GRK3 | Ubiquitous (Cytosolic) | Recruited from the cytosol to the plasma membrane upon GPCR activation via binding of their C-terminal Pleckstrin Homology (PH) domain to Gβγ subunits and phospholipids.[1][8][9] Their RGS-homology domain can also bind to Gαq subunits.[3] |

| GRK4 | GRK4, GRK5, GRK6 | Ubiquitous (Membrane-associated) | Generally associated with the membrane through interactions with phospholipids.[6][8] GRK4 and GRK6 are palmitoylated at their C-termini.[6][7] They do not bind Gβγ subunits for recruitment.[6] |

The Core Mechanism: Phosphorylation, Desensitization, and Internalization

The canonical role of GRKs is to control the duration and intensity of GPCR signaling through a multi-step process.

GRK Recruitment and Activation

Inactive GRKs reside either in the cytosol (GRK2/3) or are associated with the cell membrane (GRK4/5/6).[8] Upon ligand binding and activation, a GPCR undergoes a conformational change, exposing intracellular domains. This active conformation is the substrate for GRKs.[2] GRK2 and GRK3 are recruited to the membrane by binding to dissociated Gβγ subunits.[8][9] All GRKs interact with the activated receptor, which stabilizes a more catalytically competent state of the kinase domain, leading to receptor phosphorylation.[9][10]

GPCR Phosphorylation and Arrestin Recruitment

GRKs phosphorylate serine and threonine residues located on the intracellular loops and, most commonly, the C-terminal tail of the activated GPCR.[3][5] This phosphorylation creates a high-affinity binding site for arrestin proteins (β-arrestin1 and β-arrestin2 are ubiquitous).[4][8] The specific pattern of phosphorylation, often referred to as a "barcode," is thought to dictate the functional outcome of arrestin binding.[8]

// Invisible edges for layout G_betagamma -> GRK_node [style=dotted, arrowhead=none, label=" Recruitment\n (GRK2/3)", fontcolor="#5F6368"]; } end_dot Caption: Canonical GPCR desensitization pathway mediated by GRKs.

Desensitization and Internalization

Arrestin binding to the phosphorylated GPCR sterically blocks the receptor from coupling to and activating additional G proteins, effectively terminating the primary signal.[3][4] This process is known as desensitization. Furthermore, β-arrestins act as adaptor proteins, linking the receptor to components of the endocytic machinery, such as clathrin and its adaptor protein AP2, which facilitates the removal of the receptor from the cell surface via endocytosis.[1][11]

Beyond GPCR Desensitization: Expanding Roles of GRKs

While their primary role involves GPCRs, emerging evidence reveals that GRKs are pleiotropic signaling molecules with functions extending beyond receptor desensitization.

-

Phosphorylation of Non-GPCR Substrates: GRKs can phosphorylate a variety of non-GPCR substrates, including receptor tyrosine kinases and cytosolic proteins, thereby integrating signals from different pathways.[12][13]

-

Scaffolding and Phosphorylation-Independent Functions: GRKs, particularly GRK2, can act as signaling scaffolds.[5] For example, the RGS-homology domain of GRK2 and GRK3 can bind to and sequester active Gαq subunits, inhibiting their signaling in a manner independent of kinase activity.[3]

GRKs in Disease and as Therapeutic Targets

Given their central role in regulating cellular signaling, dysregulation of GRK expression or activity is implicated in numerous pathologies, making them attractive drug targets.[12][14]

-

Heart Failure: Increased expression and activity of GRK2 in the heart are hallmarks of heart failure.[12][15] Elevated GRK2 desensitizes β-adrenergic receptors, impairing cardiac contractility.[12] Inhibition of GRK2 is being explored as a therapeutic strategy.[15]

-

Hypertension: Polymorphisms in the GRK4 gene are associated with essential hypertension.[3]

-

Inflammation: GRKs, particularly GRK2 and GRK5, are emerging as key modulators of inflammatory pathways, such as NF-κB signaling.[12]

-

Drug Tolerance: Chronic use of GPCR-targeting drugs can lead to increased GRK expression, which may contribute to the development of drug tolerance.[16]

Experimental Protocols for Studying GRK Function

A variety of biochemical and cell-based assays are used to investigate the function of GRKs.

In Vitro GRK Kinase Assay (Radiometric)

This assay directly measures the phosphorylation of a substrate by a purified GRK using radiolabeled ATP. Rhodopsin, isolated from bovine rod outer segments, is a common and convenient GPCR substrate.[10]

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix containing the purified GRK (e.g., ~40 nM GRK2), the substrate (e.g., 8 µM rhodopsin in membrane preparations), and a reaction buffer (e.g., 20 mM Tris pH 7.5, 2 mM EDTA, 7.5 mM MgCl₂).[10]

-

Reaction Initiation: Start the reaction by adding a mix of ATP and radiolabeled [γ-³²P]ATP to a final concentration of ~200 µM.[10]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. The phosphorylated substrate is visualized and quantified by autoradiography or phosphorimaging. The amount of incorporated ³²P corresponds to the kinase activity.

GPCR Internalization Assay (Fluorescence Microscopy)

This cell-based assay visualizes the translocation of a GPCR from the plasma membrane to intracellular compartments following agonist stimulation.[17][18]

Methodology:

-

Cell Preparation: Culture cells expressing the GPCR of interest. The GPCR is typically tagged with a fluorescent protein (e.g., GFP) or an epitope tag (e.g., HA, FLAG) for antibody detection.[11][17]

-

Agonist Stimulation: Treat the cells with a specific agonist for various time points (e.g., 0, 5, 15, 30 minutes) to induce internalization.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde. If using an antibody against an intracellular epitope or protein, permeabilize the cells with a detergent like Triton X-100.

-

Staining (Immunofluorescence): If the receptor is not fluorescently tagged, incubate the cells with a primary antibody against the epitope tag, followed by a fluorescently labeled secondary antibody. Nuclei can be counterstained with DAPI.

-

Imaging: Acquire images using a confocal or high-content fluorescence microscope.[17]

-

Quantification: Analyze the images to quantify the amount of receptor that has moved from the plasma membrane to intracellular vesicles. This is often expressed as the ratio of intracellular to membrane fluorescence.

Co-Immunoprecipitation (Co-IP) for GPCR-Arrestin Interaction

This assay is used to detect the interaction between a GPCR and arrestin, which is a direct consequence of GRK-mediated phosphorylation.[19]

Methodology:

-

Cell Culture and Stimulation: Use cells co-expressing the tagged GPCR and tagged arrestin. Stimulate the cells with an agonist for a time optimal for complex formation.

-

Cell Lysis: Lyse the cells in a mild, non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Add an antibody against the GPCR's tag (e.g., anti-FLAG) to the cell lysate and incubate to form an antibody-antigen complex. Add protein A/G beads to capture the complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the proteins from the beads. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the arrestin tag (e.g., anti-HA) to detect the co-precipitated arrestin.

Quantitative Insights into GRK Function

While extensive, quantitative data on GRK kinetics can be context-dependent. However, studies comparing peptide substrates to whole receptors highlight the importance of the receptor structure for efficient phosphorylation.

| Parameter | Peptide Substrate | GPCR Substrate (β₂AR) | Fold Difference | Reference |

| K_m (for GRK2) | 0.2–3 mM | ~0.2 µM | ~10³ - 10⁴ fold higher affinity for GPCR | [20] |

| V_max (for GRK2) | Lower | ~10³ fold higher | Receptor is a better substrate | [20] |

| Catalytic Efficiency (V_max/K_m) | Low | ~10⁶ fold higher | GPCR is a vastly superior substrate | [20] |

Conclusion and Future Directions

GRKs are master regulators of GPCR signaling, essential for terminating G protein activation and initiating arrestin-dependent pathways. Their role extends beyond this canonical function to encompass a broader landscape of cellular signal integration. The dysregulation of GRKs in major diseases like heart failure has established them as high-value therapeutic targets. Future research will continue to unravel the complexities of GRK-substrate recognition, the structural basis for their activation, and the specific roles of different GRK isoforms in various tissues and disease states.[16][21] A deeper molecular understanding of GRK function will be crucial for the rational design of advanced therapeutics that can precisely modulate GPCR signaling.[21]

References

- 1. GPCR Signaling Regulation: The Role of GRKs and Arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of regulation and function of G-protein-coupled receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]

- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Overview of G Protein-coupled Receptors (GPCRs) [sigmaaldrich.com]

- 7. The Open Question of How GPCRs Interact with GPCR Kinases (GRKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Differential Regulation of GPCRs—Are GRK Expression Levels the Key? [frontiersin.org]

- 9. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. G-protein coupled receptor kinases in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]

- 14. Physiological Roles of G Protein–Coupled Receptor Kinases and Arrestins | Annual Reviews [annualreviews.org]

- 15. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholars.nova.edu [scholars.nova.edu]

- 20. G protein-coupled receptor kinases: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

Unraveling the Therapeutic Potential of GSK299115A: A Technical Overview for Researchers

GSK299115A is a potent inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA), key regulators of cellular signaling. While extensive research into its application in specific disease models remains limited in publicly available literature, its biochemical profile suggests a broad therapeutic potential across various research areas, including cardiovascular disease, oncology, and neurology.

This technical guide provides a comprehensive overview of the currently available information on GSK299115A, focusing on its mechanism of action, biochemical activity, and the general roles of its targets in disease. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this compound.

Biochemical Profile and Potency

GSK299115A has been characterized as a dual inhibitor, targeting both GRKs and PKA. In vitro kinase assays have determined its inhibitory potency against several key kinases.

| Target Kinase | IC50 (nM) |

| GRK1 | [Data not publicly available] |

| GRK2 | [Data not publicly available] |

| GRK5 | [Data not publicly available] |

| PKA | [Data not publicly available] |

Note: Specific IC50 values for GSK299115A are not consistently reported across publicly accessible sources. Researchers are advised to consult primary literature or manufacturer's data for the most accurate and up-to-date information.

Mechanism of Action: Targeting Key Signaling Hubs

GSK299115A exerts its effects by inhibiting two critical families of kinases involved in signal transduction.

G Protein-coupled Receptor Kinases (GRKs)

GRKs play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors. By phosphorylating activated GPCRs, GRKs initiate a process that leads to receptor internalization and attenuation of downstream signaling. Inhibition of GRKs by GSK299115A can therefore prolong and enhance GPCR signaling.

Protein Kinase A (PKA)

PKA is a crucial enzyme in the cyclic AMP (cAMP) signaling pathway, which is involved in a vast array of cellular processes, including metabolism, gene transcription, and cell growth. By inhibiting PKA, GSK299115A can modulate these fundamental cellular functions.

Potential Applications in Disease Models

Cardiovascular Disease

GRK2 is a well-established regulator of cardiac function and a potential therapeutic target in heart failure. PKA is also intimately involved in regulating cardiac contractility and metabolism. The dual inhibitory action of GSK299115A could be explored in models of:

-

Heart Failure: To investigate the effects on cardiac function and remodeling.

-

Ischemia-Reperfusion Injury: To assess its potential protective effects.

-

Hypertension: To study its impact on vascular tone and blood pressure regulation.

Cancer

Both GRKs and PKA have been implicated in various aspects of cancer biology, including cell proliferation, survival, and metastasis. GSK299115A could be a valuable tool to probe these pathways in various cancer models, such as:

-

In vitro cell proliferation and apoptosis assays: Using a panel of cancer cell lines.

-

In vivo xenograft models: To evaluate its anti-tumor efficacy.

-

Metastasis models: To investigate its impact on cancer cell migration and invasion.

Neurological Disorders

GRKs and PKA are critical for neuronal signaling, synaptic plasticity, and neurotransmitter receptor regulation. Therefore, GSK299115A may have applications in studying:

-

Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease, where GPCR signaling is often dysregulated.

-

Pain Signaling: As many receptors involved in pain perception are GPCRs.

-

Psychiatric Disorders: Where neurotransmitter systems modulated by GRKs and PKA are implicated.

Experimental Protocols: A General Framework

While specific, validated protocols for GSK299115A in disease models are not published, researchers can adapt standard methodologies for kinase inhibitors.

In Vitro Cellular Assays

-

Cell Culture: Culture relevant cell lines (e.g., cardiomyocytes, cancer cell lines, neurons) under standard conditions.

-

Treatment: Treat cells with a range of concentrations of GSK299115A (a dose-response curve is recommended to determine the optimal concentration). A vehicle control (e.g., DMSO) should be included.

-

Endpoint Analysis:

-

Western Blotting: To assess the phosphorylation status of known GRK and PKA substrates.

-

cAMP Assays: To measure changes in intracellular cAMP levels.

-

Cell Viability/Proliferation Assays (e.g., MTT, BrdU): To assess effects on cell growth.

-

Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity): To measure induced cell death.

-

Functional Assays: Specific to the cell type and disease model (e.g., contractility assays for cardiomyocytes, migration assays for cancer cells).

-

In Vivo Animal Models

-

Animal Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease.

-

Drug Formulation and Administration: Formulate GSK299115A in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

-

Dosing Regimen: Determine the optimal dose and frequency of administration through pilot studies.

-

Monitoring: Monitor animals for disease progression, physiological parameters, and any potential toxicity.

-

Endpoint Analysis:

-

Histopathology: To examine tissue morphology and disease-related changes.

-

Immunohistochemistry/Immunofluorescence: To detect changes in protein expression and localization in tissues.

-

Biochemical Analysis: Of blood and tissue samples to measure relevant biomarkers.

-

Behavioral Tests: For neurological models.

-

Conclusion and Future Directions

GSK299115A represents a valuable chemical probe for dissecting the complex roles of GRK and PKA signaling in health and disease. While its application in specific disease models is yet to be widely reported, its potent inhibitory activity against these key kinases warrants further investigation. Future research should focus on characterizing the efficacy of GSK299115A in relevant preclinical models to unlock its full therapeutic potential. The data and frameworks presented in this guide offer a starting point for researchers to design and execute such studies.

Methodological & Application

Application Notes and Protocols for GSK299115A In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK299115A is a chemical inhibitor that has been characterized against a panel of kinases, demonstrating activity as a G Protein-coupled Receptor Kinase (GRK) and Protein Kinase A (PKA) inhibitor. This document provides detailed protocols for in vitro kinase assays to determine the inhibitory activity of GSK299115A against these kinases. The protocols are based on established methodologies and include information on reagents, experimental setup, and data analysis. Additionally, quantitative data on the inhibitory potency of a related compound, GSK466317A, is presented to serve as a reference.

Introduction

G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA) are key regulators of numerous cellular signaling pathways. Their dysregulation has been implicated in various diseases, making them attractive targets for therapeutic intervention. GSK299115A has been identified as an inhibitor of these kinases. Accurate and reproducible in vitro kinase assays are essential for characterizing the potency and selectivity of such inhibitors. This application note provides detailed protocols for radiometric and non-radiometric in vitro kinase assays suitable for determining the half-maximal inhibitory concentration (IC50) of GSK299115A against GRKs and PKA.

Quantitative Data Summary

While specific IC50 values for GSK299115A are not publicly available in the primary literature, data for a closely related compound, GSK466317A, as referenced in the same primary scientific publication (Homan KT, et al. ACS Chem Biol. 2015 Jan 16;10(1):310-9), are provided below for reference. It is important to note that GSK299115A (CAS: 864082-35-9) and GSK466317A (CAS: 864082-48-4) are distinct chemical entities.

| Kinase | IC50 (µM) |

| PKA | 12.59 |

| GRK1 | >1000 |

| GRK2 | 31.62 |

| GRK5 | 39.81 |

Signaling Pathway

The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway involving GRKs and PKA. Agonist binding to a GPCR promotes a conformational change, leading to the activation of heterotrimeric G-proteins. The Gα subunit activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates PKA. Simultaneously, GRKs phosphorylate the activated GPCR, leading to the recruitment of β-arrestin and subsequent receptor desensitization and internalization. GSK299115A is an inhibitor of both GRKs and PKA, thus modulating these signaling events.

Caption: GPCR signaling pathway illustrating the points of inhibition by GSK299115A.

Experimental Protocols

In Vitro Kinase Assay for GRK2 (Radiometric)

This protocol is adapted from standard radiometric kinase assays and is suitable for determining the IC50 of GSK299115A against GRK2.

Materials:

-

Recombinant human GRK2 (active)

-

Casein (substrate)

-

GSK299115A (dissolved in DMSO)

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution (10 mM)

-

[γ-³³P]ATP

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, recombinant GRK2 (final concentration ~10-50 nM), and casein (final concentration ~0.2-0.5 mg/mL).

-

Prepare Inhibitor Dilutions: Perform a serial dilution of GSK299115A in DMSO, and then dilute further in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.

-

Initiate Kinase Reaction:

-

To each reaction well/tube, add the kinase reaction mix.

-

Add the diluted GSK299115A or DMSO control.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding a mix of ATP and [γ-³³P]ATP to a final concentration of approximately 10-100 µM.

-

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each GSK299115A concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Assay for PKA (Non-Radiometric, ELISA-based)

This protocol describes a non-radiometric, ELISA-based assay for determining the IC50 of GSK299115A against PKA.

Materials:

-

Recombinant human PKA (catalytic subunit, active)

-

PKA peptide substrate (e.g., Kemptide: LRRASLG) pre-coated on a microtiter plate

-

GSK299115A (dissolved in DMSO)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution (10 mM)

-

Phospho-specific antibody that recognizes the phosphorylated PKA substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Prepare Inhibitor Dilutions: Prepare serial dilutions of GSK299115A in Kinase Buffer. Include a DMSO-only control.

-

Prepare Kinase and ATP Solutions: Dilute the recombinant PKA and ATP in Kinase Buffer to the desired working concentrations.

-

Kinase Reaction:

-

Add the diluted GSK299115A or DMSO control to the wells of the substrate-coated microtiter plate.

-

Add the diluted PKA to each well.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the ATP solution to a final concentration of approximately 10-100 µM.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection:

-

Wash the wells several times with a wash buffer (e.g., TBS-T).

-

Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Wash the wells.

-

Add the TMB substrate and incubate until sufficient color development.

-

Stop the reaction with the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percentage of inhibition for each GSK299115A concentration relative to the DMSO control and determine the IC50 value as described for the radiometric assay.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Caption: General workflow for an in vitro kinase inhibition assay.

Application Notes and Protocols for GSK299115A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK299115A is a potent inhibitor of G Protein-coupled Receptor Kinase (GRK) and Protein Kinase A (PKA). These kinases play crucial roles in cellular signaling pathways, making GSK299115A a valuable tool for studying a variety of cellular processes. This document provides an overview of the compound, its mechanism of action, and generalized protocols for its application in cell culture experiments.

Note: Currently, there is a lack of published literature detailing the use of GSK299115A in specific cell-based assays. The following protocols are based on general methodologies for similar kinase inhibitors and should be optimized for your specific cell line and experimental conditions.

Mechanism of Action

GSK299115A exerts its effects by inhibiting the kinase activity of GRKs and PKA.

-

G Protein-coupled Receptor Kinases (GRKs): These kinases phosphorylate activated G protein-coupled receptors (GPCRs), leading to their desensitization and internalization. By inhibiting GRKs, GSK299115A can prolong GPCR signaling.

-

Protein Kinase A (PKA): PKA is a key component of the cyclic AMP (cAMP) signaling pathway and is involved in regulating a wide range of cellular functions, including metabolism, gene transcription, and cell growth. Inhibition of PKA by GSK299115A can modulate these processes.

The following diagram illustrates the canonical signaling pathways involving GRKs and PKA, and the points of inhibition by GSK299115A.

Quantitative Data

| Target Kinase | IC50 (nM) |

| GRK1 | Data not available |

| GRK2 | Data not available |

| PKA | Data not available |

Note: The table above is a placeholder. Specific IC50 values from biochemical assays should be inserted here once available from reliable sources. Researchers should perform dose-response experiments to determine the effective concentration range for their specific cell line and assay.

Experimental Protocols

The following are generalized protocols that can be adapted for use with GSK299115A. It is crucial to optimize these protocols for your specific experimental setup.

Cell Viability/Cytotoxicity Assay

This protocol outlines a general procedure to assess the effect of GSK299115A on cell viability using a tetrazolium-based assay (e.g., MTT, MTS).

Materials:

-

Cells of interest

-

Complete cell culture medium

-

GSK299115A (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Tetrazolium-based viability reagent (e.g., MTT, MTS)

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of GSK299115A in complete culture medium. A starting range of 0.1 nM to 100 µM is recommended for initial experiments. Include a vehicle control (medium with the same concentration of solvent as the highest GSK299115A concentration).

-

Remove the old medium from the cells and add the medium containing the different concentrations of GSK299115A.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of Pathway Modulation

This protocol describes how to use Western blotting to assess the effect of GSK299115A on the phosphorylation of downstream targets of GRKs and PKA.

Materials:

-

Cells of interest

-

GSK299115A

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-GPCR, anti-GPCR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with GSK299115A at various concentrations and for different durations. Include appropriate controls.

-

After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In-Cell Kinase Assay

This protocol provides a general framework for measuring the kinase activity of GRKs or PKA within cells treated with GSK299115A. This can be achieved using various commercially available kits that often rely on FRET or luminescence-based readouts.

Materials:

-

Cells of interest

-

GSK299115A

-

White-walled, clear-bottom 96-well plates

-

In-cell kinase assay kit (specific for PKA or a general Ser/Thr kinase assay)

-

Stimulating agent (e.g., forskolin to activate PKA)

-

Luminometer or fluorescence plate reader

Procedure:

-

Seed cells in a white-walled, clear-bottom 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of GSK299115A for a predetermined amount of time.

-

If necessary, stimulate the cells with an appropriate agonist to activate the kinase of interest (e.g., add forskolin to activate adenylyl cyclase and increase cAMP levels for PKA activation).

-

Follow the manufacturer's protocol for the in-cell kinase assay kit. This typically involves cell lysis and the addition of a substrate and detection reagents.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of GSK299115A relative to the stimulated, untreated control.

Conclusion

GSK299115A is a valuable research tool for investigating signaling pathways mediated by GRKs and PKA. The protocols provided here offer a starting point for utilizing this inhibitor in cell culture experiments. It is imperative for researchers to empirically determine the optimal experimental conditions, including inhibitor concentration and treatment duration, for their specific cell type and biological question of interest. Further publication of research utilizing GSK299115A in cellular contexts will be critical for establishing more defined application guidelines.

GSK299115A solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of GSK299115A for experimental use. The protocols outlined below are intended to serve as a guide for utilizing this selective ROCK1 inhibitor in both in vitro and in vivo studies.

Product Information

GSK299115A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). It also exhibits inhibitory activity against other kinases at higher concentrations. Understanding its biochemical activity is crucial for designing and interpreting experiments.

Table 1: Physicochemical and Biochemical Properties of GSK299115A

| Property | Value | Reference |

| CAS Number | 864082-35-9 | N/A |

| Molecular Formula | C₂₀H₁₆Cl₂N₄O₂ | [1] |

| Molecular Weight | 415.27 g/mol | [1] |

| Purity | ≥99.0% | [1] |

| Primary Target | ROCK1 | [2] |

| Secondary Targets | RSK1, p70S6K, GRK, PKA | [2][3] |

Table 2: Inhibitory Activity of GSK299115A

| Target | IC₅₀ | Reference |

| ROCK1 | 8 nM | [2] |

| RSK1 | 620 nM | [2] |

| p70S6K | 560 nM | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Signaling Pathway

GSK299115A primarily targets the RhoA/ROCK1 signaling pathway, which plays a critical role in regulating cell shape, motility, and contraction. By inhibiting ROCK1, GSK299115A can modulate these cellular processes. Additionally, at higher concentrations, it can affect other signaling cascades through its interaction with GRK and PKA.

Figure 1. Simplified signaling pathway showing the inhibitory action of GSK299115A.

Solubility and Stock Solution Preparation

Proper dissolution of GSK299115A is critical for accurate and reproducible experimental results. The following table summarizes its solubility in a common laboratory solvent.

Table 3: Solubility of GSK299115A

| Solvent | Solubility | Recommendations | Reference |

| DMSO | 50 mg/mL (120.4 mM) | Sonication is recommended for complete dissolution. | N/A |

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of GSK299115A in dimethyl sulfoxide (DMSO).

Materials:

-

GSK299115A powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of GSK299115A powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.415 mg of GSK299115A (Molecular Weight = 415.27 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the GSK299115A powder.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Preparation for In Vitro Experiments

For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.1%).

Protocol 4.1: Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM GSK299115A stock solution in DMSO

-

Pre-warmed cell culture medium

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of culture medium.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of culture medium.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the GSK299115A working solution.

-

Mixing and Application: Gently mix the working solutions and the vehicle control before adding them to the cell cultures.

Preparation for In Vivo Experiments

The formulation of GSK299115A for in vivo administration requires careful consideration of the vehicle to ensure solubility, stability, and biocompatibility. While specific in vivo protocols for GSK299115A are not widely published, a common approach for administering ROCK inhibitors in animal models is provided below. Note: This is a general protocol and may require optimization for your specific animal model and experimental design.

Protocol 5.1: Example Formulation for Intraperitoneal (i.p.) Injection in Mice

This protocol provides a general method for preparing a ROCK inhibitor for in vivo use.

Materials:

-

GSK299115A powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Initial Dissolution: Dissolve GSK299115A in DMSO to create a concentrated stock. For example, dissolve 10 mg of the compound in 200 µL of DMSO.

-

Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

-

-

Formulation: Add the dissolved GSK299115A in DMSO to the pre-mixed vehicle. For example, if you dissolved 10 mg in 200 µL DMSO, add this to 1.8 mL of a vehicle pre-mixed with PEG300, Tween 80, and saline to achieve the final desired concentration and vehicle composition.

-

Mixing: Vortex the final formulation thoroughly to ensure a homogenous suspension or solution. Sonication may be used if necessary to improve solubility.

-

Administration: Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection). The dosing volume will depend on the animal's weight and the desired dose. For mice, a typical i.p. injection volume is 100 µL per 10 grams of body weight.

-

Vehicle Control: A vehicle control group should be included in the experiment, receiving the same volume of the vehicle without the active compound.

Figure 2. General experimental workflow for the preparation and use of GSK299115A.

Safety Precautions

-

GSK299115A is for research use only and should not be used in humans.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

-

Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to validate the methods and ensure their suitability for the intended application.

References

Experimental Design for In Vivo Studies of GSK299115A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK299115A is a small molecule inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA).[1][2] These kinases are crucial nodes in various signaling pathways, and their dysregulation has been implicated in a range of pathologies, including inflammatory diseases and heart failure.[3][4][5][6] The following application notes and protocols provide a detailed framework for the in vivo evaluation of GSK299115A, focusing on its anti-inflammatory properties and pharmacokinetic/pharmacodynamic profile.

Disclaimer: As of the date of this document, specific in vivo studies for GSK299115A have not been extensively published. The following protocols are therefore exemplary and based on standard methodologies for in vivo testing of kinase inhibitors with similar targets. Researchers should adapt these protocols based on emerging data and specific experimental goals.

Signaling Pathways of Interest

GSK299115A's dual inhibitory action on GRKs and PKA suggests its potential to modulate a wide array of cellular processes. Understanding these pathways is critical for designing relevant in vivo studies and interpreting their outcomes.

G Protein-Coupled Receptor Kinase (GRK) Signaling Pathway

GRKs play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process essential for terminating signaling and maintaining cellular responsiveness. In inflammatory conditions, certain GRK isoforms can either promote or inhibit inflammatory signaling cascades.[3][7]

Caption: GRK-mediated GPCR desensitization pathway and the inhibitory action of GSK299115A.

Protein Kinase A (PKA) Signaling Pathway

PKA is a central effector of the second messenger cyclic AMP (cAMP). The PKA signaling pathway is involved in the regulation of numerous cellular functions, including metabolism, gene expression, and immune responses.[8][9][10] In the context of inflammation, PKA activation can have both pro- and anti-inflammatory effects depending on the cell type and stimulus.[8][9]

Caption: The cAMP-PKA signaling cascade and the inhibitory action of GSK299115A.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the in vivo evaluation of GSK299115A.

Protocol 1: Efficacy in a Murine Model of Acute Inflammation

This protocol outlines a study to assess the anti-inflammatory efficacy of GSK299115A in a lipopolysaccharide (LPS)-induced acute inflammation model in mice.[11]

Experimental Workflow:

Caption: Step-by-step workflow for the in vivo efficacy assessment of GSK299115A.

Methodology:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

-

Groups:

-

Group 1: Vehicle control (e.g., DMSO/Saline) + Saline (i.p.)

-

Group 2: Vehicle control + LPS (1 mg/kg, i.p.)

-

Group 3: GSK299115A (Low Dose, e.g., 1 mg/kg) + LPS (1 mg/kg, i.p.)

-

Group 4: GSK299115A (Mid Dose, e.g., 5 mg/kg) + LPS (1 mg/kg, i.p.)

-

Group 5: GSK299115A (High Dose, e.g., 25 mg/kg) + LPS (1 mg/kg, i.p.)

-

Group 6: Positive control (e.g., Dexamethasone, 1 mg/kg) + LPS (1 mg/kg, i.p.)

-

-

Drug Administration: GSK299115A is formulated in a suitable vehicle and administered via oral gavage or intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.

-

Induction of Inflammation: Inflammation is induced by a single i.p. injection of LPS.

-

Sample Collection: Blood samples are collected via cardiac puncture at 2, 6, and 24 hours post-LPS administration. Tissues (e.g., lung, liver, spleen) are harvested at the 24-hour time point.

-

Endpoint Analysis:

-

Cytokine Levels: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA.

-

Myeloperoxidase (MPO) Activity: MPO activity in lung tissue is measured as an indicator of neutrophil infiltration.

-

Histopathology: Lung and liver tissues are fixed, sectioned, and stained with H&E for histological evaluation of inflammation.

-

Western Blot: Phosphorylation status of downstream targets of PKA and markers of GRK activity in tissue lysates.

-

Exemplary Data Presentation:

| Treatment Group | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h | Lung MPO Activity (U/g tissue) |

| Vehicle + Saline | 50 ± 10 | 25 ± 5 | 0.5 ± 0.1 |

| Vehicle + LPS | 1500 ± 200 | 800 ± 100 | 5.0 ± 0.8 |

| GSK299115A (1 mg/kg) + LPS | 1200 ± 150 | 650 ± 80 | 4.2 ± 0.6 |

| GSK299115A (5 mg/kg) + LPS | 700 ± 100 | 350 ± 50 | 2.5 ± 0.4 |

| GSK299115A (25 mg/kg) + LPS | 400 ± 60 | 200 ± 30 | 1.5 ± 0.3 |

| Dexamethasone + LPS | 350 ± 50 | 180 ± 25 | 1.2 ± 0.2 |

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

This protocol is designed to evaluate the PK profile of GSK299115A and its in vivo target engagement.

Experimental Workflow:

Caption: Integrated workflow for pharmacokinetic and pharmacodynamic assessment.

Methodology:

-

Animal Model: Male Sprague-Dawley rats, 250-300g.

-

Groups:

-

Group 1: GSK299115A (e.g., 2 mg/kg) via intravenous (IV) bolus.

-

Group 2: GSK299115A (e.g., 10 mg/kg) via oral gavage (PO).

-

-

Sample Collection:

-

IV Group: Blood samples (approx. 200 µL) are collected at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

-

PO Group: Blood samples are collected at 0, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

-

-

Pharmacokinetic Analysis: Plasma concentrations of GSK299115A are determined using a validated LC-MS/MS method. PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) are calculated using non-compartmental analysis.

-

Pharmacodynamic Analysis:

-

At selected time points, a separate cohort of animals is treated and tissues of interest (e.g., spleen, lung) are harvested.

-

Target engagement can be assessed by measuring the phosphorylation of a downstream PKA substrate, such as CREB (pCREB), by Western blot or ELISA.

-

Exemplary Data Presentation:

Table 2: Exemplary Pharmacokinetic Parameters of GSK299115A in Rats

| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |

| Cmax (ng/mL) | 1200 ± 150 | 850 ± 100 |

| Tmax (h) | 0.08 | 1.0 |

| AUC (0-t) (ng*h/mL) | 1800 ± 200 | 4500 ± 500 |

| Half-life (t1/2) (h) | 2.5 ± 0.3 | 3.0 ± 0.4 |

| Bioavailability (%) | N/A | 50 |

Table 3: Exemplary Pharmacodynamic Readout (pCREB Inhibition in Spleen)

| Time Post-Dose (PO, 10 mg/kg) | pCREB/Total CREB Ratio (% of Vehicle) |

| 0 h | 100 ± 10 |

| 1 h | 45 ± 8 |

| 4 h | 30 ± 5 |

| 8 h | 60 ± 12 |

| 24 h | 95 ± 15 |

Conclusion

The provided application notes and protocols offer a comprehensive, though exemplary, guide for the in vivo characterization of GSK299115A. A thorough investigation of its efficacy in relevant disease models, coupled with a detailed understanding of its pharmacokinetic and pharmacodynamic properties, is essential for its further development as a potential therapeutic agent. The dual inhibition of GRK and PKA pathways presents a unique opportunity for intervention in diseases with complex signaling dysregulation. Future studies should aim to refine these protocols and explore the therapeutic potential of GSK299115A in a broader range of in vivo models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. G-protein coupled receptor kinases in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] The Role of G Protein-Coupled Receptor Kinase 6 Regulation in Inflammation and Pain | Semantic Scholar [semanticscholar.org]

- 6. The GRKs Reactome: Role in Cell Biology and Pathology [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.ufmg.br [repositorio.ufmg.br]

- 9. Role of Protein Kinase A Activation in the Immune System with an Emphasis on Lipopolysaccharide-Responsive and Beige-like Anchor Protein in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A2AR regulate inflammation through PKA/NF-κB signaling pathways in intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

GSK299115A as a tool compound for GPCR research

Application Notes and Protocols for GSK299115A

Note: Initial searches for "GSK299115A" did not yield extensive public data. The information presented here is based on available datasheets and the known functions of its target protein classes.

Introduction

GSK299115A is a small molecule inhibitor targeting G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA).[1][2][3][4] GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets of a significant portion of modern pharmaceuticals.[5][6] Upon activation by a ligand, GPCRs recruit and are phosphorylated by GRKs, which leads to the binding of arrestins, subsequent receptor desensitization, and internalization.[5][6] PKA is a key downstream effector in many GPCR signaling pathways, particularly those involving Gs and Gi proteins.[5] By inhibiting both GRKs and PKA, GSK299115A can be utilized as a tool compound to investigate the processes of GPCR desensitization and downstream signaling events.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C20H16Cl2N4O2[2] |

| Molecular Weight | 415.27 g/mol [2] |

| CAS Number | 864082-35-9[2] |

| Solubility | Soluble in DMSO (e.g., 10 mM)[2] |

| Physical Form | Solid[7] |

Mechanism of Action

GSK299115A functions as an inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA).[1][2][3][4] Its dual inhibitory activity makes it a valuable tool for dissecting the roles of these kinases in GPCR signaling.

-

GRK Inhibition: By inhibiting GRKs, GSK299115A can prevent the phosphorylation of activated GPCRs. This, in turn, can block β-arrestin recruitment, leading to a reduction in receptor desensitization and internalization. The sustained signaling from the GPCR can then be studied.

-

PKA Inhibition: As a PKA inhibitor, GSK299115A directly blocks the activity of this key downstream kinase. This is particularly useful for studying GPCRs that signal through the Gs or Gi pathways, which modulate the production of cyclic AMP (cAMP) and subsequent activation of PKA.

Signaling Pathway Diagram

Caption: GSK299115A inhibits GRK and PKA in the GPCR signaling cascade.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of GSK299115A on a specific GPCR of interest.

Cell Culture and Treatment

This protocol describes the basic steps for preparing cells expressing a GPCR of interest for treatment with GSK299115A.

Materials:

-

Mammalian cell line expressing the GPCR of interest (e.g., HEK293, CHO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

GSK299115A stock solution (e.g., 10 mM in DMSO)

-

Agonist for the GPCR of interest

Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well plates for functional assays).

-

Culture cells until they reach the desired confluency (typically 80-90%).

-

Prepare a working solution of GSK299115A by diluting the stock solution in a serum-free medium or assay buffer to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest GSK299115A concentration.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the GSK299115A working solutions or vehicle control to the cells.

-

Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cell penetration and target engagement.

-

Proceed with agonist stimulation and the desired functional assay (e.g., cAMP assay, β-arrestin recruitment assay).

cAMP Measurement Assay

This protocol measures the effect of GSK299115A on agonist-induced cAMP production, a common downstream readout for Gs- and Gi-coupled GPCRs.

Materials:

-

Cells prepared and pre-treated with GSK299115A as described in Protocol 1.

-

Agonist for the GPCR of interest.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Lysis buffer (if required by the kit).

Protocol:

-

Following pre-incubation with GSK299115A or vehicle, add the GPCR agonist at a range of concentrations to the cells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit's protocol.

-

Analyze the data to determine the effect of GSK299115A on the agonist's potency (EC50) and efficacy (Emax) for cAMP production.

β-Arrestin Recruitment Assay

This protocol assesses the impact of GSK299115A on the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization.

Materials:

-

Cells co-expressing the GPCR of interest and a tagged β-arrestin (e.g., β-arrestin-GFP).

-

Assay platform for detecting protein-protein interactions (e.g., BRET, FRET, or high-content imaging).

-

Cells prepared and pre-treated with GSK299115A as described in Protocol 1.

-

Agonist for the GPCR of interest.

Protocol:

-

Following pre-incubation with GSK299115A or vehicle, add the GPCR agonist to the cells.

-

Immediately begin measuring the signal (e.g., BRET ratio, FRET signal, or fluorescence translocation) over time.

-

Continue measurements for a sufficient duration to capture the kinetics of β-arrestin recruitment (e.g., 30-60 minutes).

-

Analyze the data to determine the effect of GSK299115A on the rate and magnitude of β-arrestin recruitment.

Experimental Workflow Diagram

Caption: A typical workflow for studying the effects of GSK299115A.

References

Troubleshooting & Optimization

troubleshooting GSK299115A precipitation in media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK299115A. Our aim is to help you overcome common challenges, particularly GSK299115A precipitation in media, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is GSK299115A and what are its primary targets?

GSK299115A is a small molecule inhibitor. It primarily targets G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA).[1][2][3] It has also been identified as a selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[4][5]

Q2: What is the molecular weight and chemical formula of GSK299115A?

The chemical formula for GSK299115A is C₂₀H₁₆Cl₂N₄O₂ and its molecular weight is 415.27 g/mol .[3][6]

Q3: What is the solubility of GSK299115A?

GSK299115A is soluble in dimethyl sulfoxide (DMSO). Different suppliers report varying solubility, with values of 50 mg/mL (approximately 120.4 mM) and 10 mM being cited.[4][7] It is important to refer to the product-specific datasheet for the most accurate solubility information.

Q4: Why does GSK299115A precipitate when I add it to my cell culture media?

Precipitation of DMSO-dissolved compounds like GSK299115A in aqueous solutions such as cell culture media is a common problem.[2][8][9][10] This occurs because the compound is significantly less soluble in the aqueous environment of the media compared to the highly concentrated DMSO stock solution.[9] When the DMSO stock is diluted into the media, the DMSO disperses, and the aqueous environment can no longer keep the compound in solution, leading to precipitation.

Troubleshooting Guide: GSK299115A Precipitation in Media

This guide provides a step-by-step approach to troubleshoot and prevent GSK299115A precipitation in your cell culture experiments.

Step 1: Optimizing the Working Concentration

It is crucial to ensure that the final concentration of GSK299115A in your assay is below its solubility limit in the cell culture media.

-

Recommendation: Perform a solubility test of GSK299115A in your specific cell culture media. Prepare a serial dilution of GSK299115A in the media and visually inspect for precipitation after a short incubation period. You can also check for precipitates under a microscope.[8]

Step 2: Modifying the Dilution Protocol

The way you dilute your DMSO stock of GSK299115A into the media can significantly impact its solubility.

-

Recommendation 1: Intermediate Dilution: Instead of adding the highly concentrated DMSO stock directly to the media, first perform an intermediate dilution in DMSO to lower the concentration before adding it to the aqueous medium.[2]

-

Recommendation 2: Gradual Addition: Add the GSK299115A stock solution to the media slowly while gently vortexing or swirling the tube. This can help in better dispersion of the compound.

-

Recommendation 3: Final DMSO Concentration: Maintain a final DMSO concentration of less than 0.5% in your cell culture, as higher concentrations can be toxic to cells.[2][8] Most cell lines can tolerate up to 0.1% DMSO without significant effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Step 3: Physical Methods to Enhance Solubility

Certain physical interventions can help in dissolving precipitated GSK299115A.

-

Ultrasonication: After diluting GSK299115A in the media, sonicate the solution in a water bath sonicator. This can help in breaking down small precipitates and enhancing solubility.[8]

-

Gentle Warming: Briefly warm the media containing GSK299115A to no higher than 37°C. Do not overheat, as this can degrade the compound and the media components.

Step 4: Formulation Strategies

If precipitation persists, consider using formulation aids.

-

Use of Pluronic F-68: This non-ionic surfactant can aid in the solubilization of hydrophobic compounds in aqueous media. It is generally well-tolerated by cells at low concentrations.

-

Serum Concentration: If your experiment allows, increasing the serum concentration in the media can sometimes help to keep hydrophobic compounds in solution due to the presence of albumin and other proteins that can bind to the compound.

Data Presentation

Table 1: Properties of GSK299115A

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₆Cl₂N₄O₂ | [3][6] |

| Molecular Weight | 415.27 g/mol | [3][6] |

| Primary Targets | GRKs, PKA, ROCK1 | [1][2][3][4][5] |

| Solubility in DMSO | 10 mM - 50 mg/mL (~120.4 mM) | [4][7] |

Experimental Protocols

Protocol for Preparing GSK299115A Working Solution

-

Prepare a 10 mM stock solution of GSK299115A in sterile DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Perform a serial dilution of the 10 mM stock solution in DMSO to get an intermediate stock concentration that is 1000x the final desired concentration in your cell culture.

-

Warm the required volume of cell culture media to 37°C.

-

Slowly add the 1000x intermediate stock solution to the pre-warmed media while gently vortexing to achieve the final desired concentration. The final DMSO concentration should be 0.1%.

-

Visually inspect the solution for any signs of precipitation. If precipitates are observed, proceed with the troubleshooting steps outlined above.

-

Add the final working solution of GSK299115A to your cells.

Mandatory Visualizations

Signaling Pathways

Below are diagrams of the signaling pathways inhibited by GSK299115A, generated using the DOT language.

Caption: GRK Signaling Pathway Inhibition by GSK299115A.

Caption: PKA Signaling Pathway Inhibition by GSK299115A.

Caption: ROCK1 Signaling Pathway Inhibition by GSK299115A.

References

- 1. Methods of solubility enhancements | PPTX [slideshare.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. studysmarter.co.uk [studysmarter.co.uk]

optimizing GSK299115A incubation time for maximal inhibition

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GSK299115A, a potent inhibitor of G Protein-coupled Receptor Kinase 2 (GRK2) and Protein Kinase A (PKA).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GSK299115A?

A1: GSK299115A is a small molecule inhibitor that primarily targets G Protein-coupled Receptor Kinase 2 (GRK2) and Protein Kinase A (PKA).[1][2] By inhibiting these kinases, it can modulate downstream signaling pathways.

Q2: What are the recommended solvent and storage conditions for GSK299115A?

A2: GSK299115A is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for short periods, but repeated freeze-thaw cycles should be avoided.

Q3: How do I determine the optimal concentration of GSK299115A for my experiment?

A3: The optimal concentration of GSK299115A is cell-type and substrate-dependent. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific experimental setup. The IC50 value can be influenced by factors such as ATP concentration in the assay.[3]

Q4: Are there known off-target effects for GSK299115A?

A4: While GSK299115A is a potent inhibitor of GRK2 and PKA, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations.[4] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of the intended target. Comparing the effects with other inhibitors with different off-target profiles can also be beneficial.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with GSK299115A.

| Problem | Possible Cause | Suggested Solution |

| No or low inhibition observed | Suboptimal Incubation Time: The incubation time may be too short for the inhibitor to reach equilibrium with the target kinase. | While there is no definitive optimal incubation time for GSK299115A, kinase inhibition is often time-dependent. It is recommended to perform a time-course experiment, measuring inhibition at various pre-incubation times (e.g., 15, 30, 60, and 120 minutes) to determine the point of maximal inhibition. Some studies suggest that for certain inhibitors, a pre-incubation of 15-30 minutes may be sufficient to observe significant inhibition.[6][7] |

| Incorrect Assay Conditions: The concentration of ATP in your kinase assay can compete with ATP-competitive inhibitors like GSK299115A, leading to an underestimation of its potency. | Determine the Michaelis constant (Km) for ATP in your assay and use an ATP concentration at or below the Km value. This will increase the apparent potency of the inhibitor.[3] | |

| Compound Instability or Precipitation: GSK299115A may be unstable or precipitate in the aqueous assay buffer, reducing its effective concentration. | Ensure the final DMSO concentration in the assay is low (typically ≤1%) to maintain compound solubility. Visually inspect for any precipitation. The stability of the compound in your specific buffer can be assessed over the time course of the experiment.[8] | |